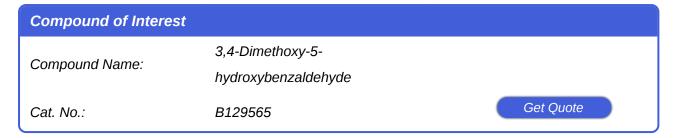




### An In-depth Technical Guide to 5-Hydroxyveratraldehyde: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyveratraldehyde, correctly identified as **3,4-dimethoxy-5-hydroxybenzaldehyde**. The document details its chemical structure and outlines a robust, multi-step synthesis process starting from the readily available precursor, vanillin. This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory research and development.

### **Chemical Structure and Properties**

5-Hydroxyveratraldehyde, systematically named **3,4-dimethoxy-5-hydroxybenzaldehyde**, is an aromatic aldehyde with the chemical formula C<sub>9</sub>H<sub>10</sub>O<sub>4</sub> and a molecular weight of 182.17 g/mol .[1][2] The structure consists of a benzene ring substituted with a formyl group (-CHO), two methoxy groups (-OCH<sub>3</sub>) at positions 3 and 4, and a hydroxyl group (-OH) at position 5.

IUPAC Name: **3,4-dimethoxy-5-hydroxybenzaldehyde**[1] Synonyms: 5-Hydroxyveratraldehyde, 3-Hydroxy-4,5-dimethoxybenzaldehyde CAS Number: 29865-90-5[1] [2]



The presence of both hydroxyl and aldehyde functionalities, along with the methoxy groups, makes it an interesting molecule for further chemical modifications and a potential building block in the synthesis of more complex bioactive compounds.

### Synthesis of 5-Hydroxyveratraldehyde

The most common and well-documented synthetic route to 5-Hydroxyveratraldehyde starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). This process involves three main steps:

- Bromination of Vanillin: Vanillin is first brominated at the 5-position to yield 5-bromovanillin.
- Copper-Catalyzed Hydrolysis: The resulting 5-bromovanillin undergoes a copper-catalyzed hydrolysis to replace the bromine atom with a hydroxyl group, forming 3-methoxy-4,5-dihydroxybenzaldehyde (also known as hydroxyvanillin).
- Selective Methylation: Finally, the hydroxyl group at the 4-position of hydroxyvanillin is selectively methylated to yield the target molecule, 3,4-dimethoxy-5hydroxybenzaldehyde.

### **Quantitative Data for Synthesis**

The following table summarizes the key quantitative data for each step of the synthesis.



Step	Reaction	Starting Material	Product	Typical Yield (%)	Melting Point (°C)	Purity (%)
1	Brominatio n	Vanillin	5- Bromovanil Iin	80 - 99	162 - 166	~98
2	Hydrolysis	5- Bromovanil lin	3-Methoxy- 4,5- dihydroxyb enzaldehy de	60 - 80	131 - 134	>96
3	Methylation	3-Methoxy- 4,5- dihydroxyb enzaldehy de	3,4- Dimethoxy- 5- hydroxybe nzaldehyd e	~85	67 - 69	>98

# Experimental Protocols Step 1: Synthesis of 5-Bromovanillin from Vanillin

#### Materials:

- Vanillin
- Glacial Acetic Acid
- Bromine or Potassium Bromate and Hydrobromic Acid
- Ice
- Sodium Thiosulfate solution (10%)
- Ethanol

#### Procedure:



- In a suitable flask, dissolve vanillin (e.g., 3.0 g) in glacial acetic acid (e.g., 15 mL).[3]
- Slowly add a solution of bromine (e.g., 1.1 mL) in glacial acetic acid (e.g., 10 mL) to the stirred vanillin solution over a period of 10 minutes.[3] Alternatively, generate bromine in situ by adding potassium bromate (e.g., 0.20 g) to the vanillin/acetic acid mixture, followed by the dropwise addition of 48% hydrobromic acid (e.g., 1.0 mL).[4][5]
- Continue stirring the reaction mixture at room temperature for 45 minutes to 2 hours.[3][4]
- Pour the reaction mixture into a beaker containing ice-cold water (e.g., 50 mL) and continue to stir for another 10-20 minutes to precipitate the product.[4][5]
- If any residual bromine color remains, add a few drops of 10% sodium thiosulfate solution until the color disappears.[4]
- Collect the precipitated solid by vacuum filtration and wash the solid with cold water.[4]
- The crude 5-bromovanillin can be purified by recrystallization from a hot 50% ethanol/water mixture.[4][6]
- Dry the purified product. A typical yield of 5-bromovanillin is around 80-99%, with a melting point of 162-166 °C.[6][7]

## Step 2: Synthesis of 3-Methoxy-4,5-dihydroxybenzaldehyde from 5-Bromovanillin

#### Materials:

- 5-Bromovanillin
- Sodium Hydroxide (NaOH)
- Copper powder or Copper (II) Sulfate (CuSO<sub>4</sub>)
- · Sulfuric Acid or Hydrochloric Acid
- Ethyl Acetate



Toluene

#### Procedure:

- In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 8% solution). For example, dissolve 6.12 g of NaOH in 75 mL of water.[8]
- Add 5-bromovanillin (e.g., 5.00 g) and a catalytic amount of copper powder (e.g., 50-60 mg) or copper(II) sulfate to the NaOH solution.[8][9]
- Heat the mixture to reflux (approximately 101°C) and maintain for 18-27 hours.[8][9] An inert atmosphere (nitrogen or argon) can improve the yield.[8]
- After cooling the reaction mixture to room temperature, acidify it with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2-3 to precipitate the product.[8]
- Extract the agueous mixture with ethyl acetate (e.g., 3 x 10 mL).[8]
- Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- The crude 3-methoxy-4,5-dihydroxybenzaldehyde can be purified by recrystallization from toluene to yield a product with a melting point of 131-134 °C.[9] The expected yield is in the range of 60-80%.[8][9]

### Step 3: Synthesis of 3,4-Dimethoxy-5hydroxybenzaldehyde from 3-Methoxy-4,5dihydroxybenzaldehyde

#### Materials:

- 3-Methoxy-4,5-dihydroxybenzaldehyde
- Dimethyl Sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)



- Acetone or N,N-Dimethylformamide (DMF)
- Toluene

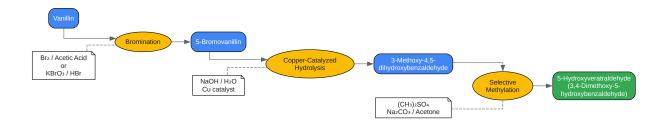
#### Procedure:

- In a flask, create a slurry of 3-methoxy-4,5-dihydroxybenzaldehyde (e.g., 100 g), dimethyl sulfate (e.g., 75.0 g), and sodium carbonate (e.g., 69.4 g) in acetone.[9]
- Heat the reaction mixture at reflux for 4-6 hours.[9]
- After cooling to room temperature, filter the mixture to remove inorganic salts.
- Remove the acetone by distillation and dissolve the residue in toluene.
- Wash the toluene solution with water, dry it over anhydrous sodium sulfate, and then remove the toluene under reduced pressure to obtain the crude product.
- The final product, **3,4-dimethoxy-5-hydroxybenzaldehyde**, can be purified by recrystallization or distillation. The expected yield is approximately 85%, with a melting point of 67-69 °C.

### **Synthesis Workflow**

The following diagram illustrates the experimental workflow for the synthesis of 5-Hydroxyveratraldehyde from vanillin.





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Caption: Synthetic workflow for 5-Hydroxyveratraldehyde.

### **Biological Activity and Signaling Pathways**

While extensive research on the specific biological activities of **3,4-dimethoxy-5-hydroxybenzaldehyde** is limited, related hydroxybenzaldehyde derivatives have shown involvement in significant cellular signaling pathways. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been demonstrated to activate the Sonic Hedgehog (Shh) signaling pathway.[10] Additionally, derivatives such as 3-bromo-4,5-dihydroxybenzaldehyde have been shown to protect skin cells from oxidative damage through the Nrf2/HO-1 pathway. [11] These findings suggest that **3,4-dimethoxy-5-hydroxybenzaldehyde** may also possess interesting biological properties worthy of further investigation, particularly in areas related to cellular protection and signaling.

This technical guide provides a solid foundation for the synthesis and further exploration of 5-Hydroxyveratraldehyde. The detailed protocols and compiled data are intended to facilitate its preparation and encourage further research into its potential applications in drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Hydroxyveratraldehyde: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129565#5hydroxyveratraldehyde-chemical-structure-and-synthesis]

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